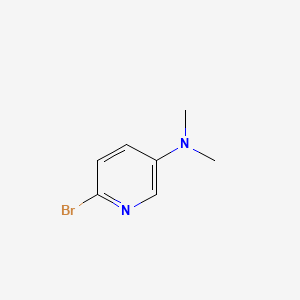

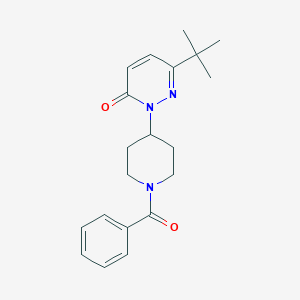

![molecular formula C20H12F2N2O3S2 B2688329 2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole CAS No. 477869-54-8](/img/structure/B2688329.png)

2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole (DFN-BT) is a newly synthesized compound that has been studied for its potential applications in a variety of areas. It is a heterocyclic compound that belongs to the benzothiazole family of compounds and is composed of a sulfanyl group attached to a benzothiazole ring. The 2,4-difluorophenoxy group is attached to the 2-nitrophenyl group, which is connected to the sulfanyl group. DFN-BT has been studied for its potential use in scientific research, drug development, and medical applications.

Applications De Recherche Scientifique

Transparent Aromatic Polyimides

A study on transparent aromatic polyimides, derived from thiophenyl-substituted benzidines, showcased their high refractive indices, small birefringences, and good thermomechanical stabilities. These materials, synthesized through a two-step thermal polycondensation process, demonstrated potential applications in optoelectronic devices due to their transparency and colorlessness in the visible region, alongside their high refractive indices (1.7112–1.7339) (Tapaswi et al., 2015).

Antimycobacterial Activity

Research into heterocyclic benzazole derivatives, including benzothiazole compounds, has shown antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Compounds with nitro and thioamide groups were identified as particularly active, indicating their potential in developing treatments for mycobacterial infections (Kočí et al., 2002).

Fluorescent Probes for Sensing

The synthesis and application of benzothiazole and benzoxazole derivatives for creating fluorescent probes capable of sensing pH changes and specific metal cations have been explored. These compounds, due to their high sensitivity to pH and selective metal cation detection, hold promise in biochemical sensing and imaging applications (Tanaka et al., 2001).

Redox Condensation Reactions

A novel redox condensation process involving elemental sulfur was examined for synthesizing 2-arylbenzothiazoles. This method leverages elemental sulfur's dual role as both electron donor and acceptor, highlighting a sustainable approach to synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Nguyen et al., 2014).

Anti-Helicobacter pylori Agents

Investigations into benzimidazole derivatives have led to the identification of compounds with potent activity against Helicobacter pylori. These studies provide a foundation for developing new treatments for infections caused by this pathogen, crucial for addressing antibiotic resistance and improving gastrointestinal health (Carcanague et al., 2002).

Propriétés

IUPAC Name |

2-[4-[(2,4-difluorophenoxy)methyl]-2-nitrophenyl]sulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N2O3S2/c21-13-6-7-17(14(22)10-13)27-11-12-5-8-19(16(9-12)24(25)26)29-20-23-15-3-1-2-4-18(15)28-20/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGYOFWAWDORRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=C(C=C(C=C4)F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane](/img/structure/B2688248.png)

![4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide](/img/structure/B2688249.png)

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/no-structure.png)

![5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2688251.png)

![N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2688260.png)

![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)

![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)